Catalytic Deallylation Resistance: Diethyl Allylphenylmalonate vs. Allylbutylmalonate and Allylthienylmalonate
In a comparative study of rhodium-catalyzed deallylation, diethyl allylphenylmalonate (4d, the target compound) exhibited complete resistance to deallylation under conditions where allylbutylmalonate (4a) proceeded to butylmalonate in 84% yield and allylthienylmalonate (4b) gave 63% yield [1]. The deallylation of allylphenylmalonate 4d did not proceed at all, a result attributed to the steric and electronic influence of the phenyl group at the quaternary center [1].
| Evidence Dimension | Deallylation yield under Rh catalyst / Et₃Al conditions |
|---|---|
| Target Compound Data | 0% (no reaction observed) |
| Comparator Or Baseline | Allylbutylmalonate (4a): 84% yield; Allylthienylmalonate (4b): 63% yield |
| Quantified Difference | Target compound shows complete reaction suppression (84% and 63% yield reduction respectively) |
| Conditions | Rhodium complex catalyst, triethylaluminum (Et₃Al), 24 h |
Why This Matters
This resistance to deallylation under conditions that cleave other allylmalonates means the target compound can be used in synthetic sequences where selective preservation of the allyl moiety is required, whereas analogs would undergo undesired C-C bond cleavage.
- [1] Nečas, D.; Turský, M.; Kotora, M. Catalytic Deallylation of Allyl- and Diallylmalonates. J. Am. Chem. Soc. 2004, 126 (33), 10222-10223. View Source
